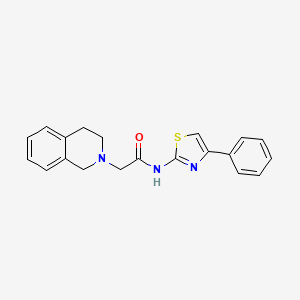

2-(3,4-dihydroisoquinolin-2(1H)-yl)-N-(4-phenyl-1,3-thiazol-2-yl)acetamide

Description

2-(3,4-Dihydroisoquinolin-2(1H)-yl)-N-(4-phenyl-1,3-thiazol-2-yl)acetamide is a synthetic acetamide derivative featuring a 3,4-dihydroisoquinoline moiety linked via a methylene bridge to a 4-phenylthiazole ring.

Structurally, the dihydroisoquinoline group provides rigidity and π-stacking capabilities, while the thiazole ring enhances metabolic stability and bioavailability. The acetamide linker facilitates hydrogen bonding with enzymatic targets, as demonstrated in molecular docking studies . Synthesis typically involves coupling substituted benzothiazole-2-amines with chloroacetamide intermediates under reflux conditions in dimethylformamide (DMF) with triethylamine as a base, achieving yields of 71–86% .

Properties

IUPAC Name |

2-(3,4-dihydro-1H-isoquinolin-2-yl)-N-(4-phenyl-1,3-thiazol-2-yl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H19N3OS/c24-19(13-23-11-10-15-6-4-5-9-17(15)12-23)22-20-21-18(14-25-20)16-7-2-1-3-8-16/h1-9,14H,10-13H2,(H,21,22,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BZDDOFWJFWRMJA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC2=CC=CC=C21)CC(=O)NC3=NC(=CS3)C4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H19N3OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

349.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,4-dihydroisoquinolin-2(1H)-yl)-N-(4-phenyl-1,3-thiazol-2-yl)acetamide typically involves multi-step organic reactions. A common approach might include:

Formation of the Isoquinoline Moiety: This can be achieved through Pictet-Spengler reaction, where an aldehyde reacts with an amine in the presence of an acid catalyst.

Formation of the Thiazole Moiety: This can be synthesized via Hantzsch thiazole synthesis, involving the condensation of α-haloketones with thioamides.

Coupling of the Two Moieties: The final step involves coupling the isoquinoline and thiazole moieties through an acetamide linkage, typically using amide bond formation reactions such as the use of coupling reagents like EDCI or DCC.

Industrial Production Methods

Industrial production of such compounds would likely involve optimization of the above synthetic routes for large-scale production, focusing on yield, purity, and cost-effectiveness. This might include the use of continuous flow reactors and automated synthesis platforms.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound may undergo oxidation reactions, particularly at the isoquinoline moiety.

Reduction: Reduction reactions could target the thiazole ring or the acetamide linkage.

Substitution: Electrophilic or nucleophilic substitution reactions could occur at various positions on the aromatic rings.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate, chromium trioxide.

Reducing Agents: Lithium aluminum hydride, sodium borohydride.

Substitution Reagents: Halogens, nucleophiles like amines or thiols.

Major Products

The major products would depend on the specific reactions and conditions used. For example, oxidation might yield quinoline derivatives, while substitution could introduce various functional groups onto the aromatic rings.

Scientific Research Applications

Molecular Formula

The molecular formula of the compound is , with a molecular weight of approximately 306.42 g/mol.

Structure

The compound features a dihydroisoquinoline moiety linked to a thiazole ring, which contributes to its biological activity. The structural characteristics facilitate interactions with various biological targets.

Neurodegenerative Diseases

Research indicates that compounds similar to 2-(3,4-dihydroisoquinolin-2(1H)-yl)-N-(4-phenyl-1,3-thiazol-2-yl)acetamide may exhibit neuroprotective effects. Specifically, they are being investigated for their potential in treating Parkinson's disease and other neurodegenerative disorders. The mechanism involves modulation of dopaminergic pathways, which are critical in conditions characterized by neuronal degeneration .

Allosteric Modulation

This compound acts as a positive allosteric modulator (PAM) for dopamine receptors, enhancing receptor activity without directly activating them. Such modulation can improve the efficacy of existing dopaminergic therapies while potentially reducing side effects associated with direct agonists . This property is particularly beneficial in managing symptoms of Parkinson's disease by providing more refined control over neurotransmitter activity.

Anticancer Activity

Preliminary studies suggest that thiazole derivatives possess anticancer properties. The thiazole ring in the compound may contribute to its ability to inhibit tumor cell proliferation and induce apoptosis in cancer cells. Research is ongoing to elucidate the specific pathways through which these effects occur .

Case Study 1: Parkinson's Disease Model

In a study involving animal models of Parkinson's disease, administration of compounds similar to this compound resulted in significant improvements in motor function and reductions in neuroinflammation. The study highlighted the compound's potential as an adjunct therapy alongside traditional dopaminergic treatments .

Case Study 2: Cancer Cell Lines

Another study evaluated the cytotoxic effects of thiazole-containing compounds on various cancer cell lines. Results indicated that these compounds could effectively reduce cell viability and promote apoptosis through mechanisms involving oxidative stress and mitochondrial dysfunction .

Data Table: Summary of Applications

Mechanism of Action

The mechanism of action would depend on the specific biological target. For example, if the compound acts as an enzyme inhibitor, it might bind to the active site of the enzyme, blocking substrate access. Molecular targets could include kinases, proteases, or receptors, and pathways involved might include signal transduction or metabolic pathways.

Comparison with Similar Compounds

Key Observations :

- Halogenation: Chloro- or bromo-substituted benzothiazole derivatives (e.g., 4b–4e in ) exhibit enhanced MAO-B inhibition (IC₅₀: 0.028–0.15 μM) compared to non-halogenated analogues, likely due to improved hydrophobic interactions .

- Methoxy Groups : Compounds like 5j show divergent activity, targeting HIV-1 reverse transcriptase rather than neurodegenerative enzymes, highlighting the role of substituent positioning .

- Linker Flexibility : Triazole-linked acetamides (e.g., 9a–9e in ) demonstrate lower potency against MAO-B but superior α-glucosidase inhibition, suggesting linker chemistry dictates target specificity.

Enzyme Inhibition

- MAO-B Inhibition : The target compound and its halogenated benzothiazole derivatives (e.g., 4c, 4f) exhibit IC₅₀ values of 0.03–0.12 μM for MAO-B, outperforming safinamide (IC₅₀: 0.15 μM) .

- BChE Inhibition : Substitution at the benzothiazole 6-position (e.g., 6-fluoro or 6-nitro in ) enhances BChE inhibition (IC₅₀: 0.08–0.2 μM), attributed to electronegative groups stabilizing enzyme interactions.

Selectivity

- The target compound shows >50-fold selectivity for MAO-B over MAO-A, critical for minimizing side effects in Parkinson’s therapy . In contrast, milacemide derivatives lack this selectivity .

Molecular Docking and SAR Insights

- Dihydroisoquinoline Positioning: The planar isoquinoline ring in the target compound forms π-π interactions with MAO-B’s FAD cofactor, a feature absent in non-aromatic analogues .

- Thiazole Role : The 4-phenylthiazole moiety occupies a hydrophobic subpocket in BChE, with nitro or fluoro substituents enhancing binding entropy (ΔG = −9.2 kcal/mol) .

Biological Activity

The compound 2-(3,4-dihydroisoquinolin-2(1H)-yl)-N-(4-phenyl-1,3-thiazol-2-yl)acetamide is a member of a class of bioactive molecules that have shown potential in various therapeutic applications. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.

Pharmacological Activities

-

Anticholinesterase Activity :

- Recent studies indicate that derivatives of isoquinoline compounds exhibit significant inhibition of butyrylcholinesterase (BuChE), which is crucial for treating Alzheimer's disease. The compound demonstrated an inhibition rate of approximately 77.76% against BuChE, although less effective than the standard tacrine (99.41%) .

-

Anticancer Potential :

- Compounds with similar structures have been reported to possess anticancer properties. For instance, isoquinoline derivatives were evaluated against various cancer cell lines (e.g., MCF-7 for breast cancer) and showed promising cytotoxic effects . The specific compound's efficacy in inhibiting cancer cell proliferation remains to be fully elucidated.

- Neuroprotective Effects :

The biological activity of this compound can be attributed to its ability to interact with specific biological targets:

- Cholinergic System : By inhibiting cholinesterase enzymes, the compound increases acetylcholine levels in the synaptic cleft, enhancing cholinergic neurotransmission.

- Cell Signaling Pathways : Isoquinoline derivatives may modulate various signaling pathways involved in cell survival and apoptosis, contributing to their anticancer properties .

Table 1: Summary of Biological Activities

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-(3,4-dihydroisoquinolin-2(1H)-yl)-N-(4-phenyl-1,3-thiazol-2-yl)acetamide?

- Methodology : The compound is typically synthesized via amide bond formation between the isoquinoline and thiazole moieties. Key steps include:

- Activation of carboxylic acid derivatives (e.g., using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC.HCl) as a coupling agent).

- Reaction in dichloromethane or DMF under controlled temperatures (e.g., 273 K for 3 hours).

- Purification via column chromatography or recrystallization from methanol/acetone mixtures .

- Validation : Monitor reaction progress using TLC and confirm product purity via melting point analysis and spectroscopic techniques (e.g., NMR, IR) .

Q. How do researchers confirm the structural integrity of this compound post-synthesis?

- Methodology :

- Nuclear Magnetic Resonance (NMR) : Analyze - and -NMR spectra to verify proton environments and carbon frameworks. For example, the thiazole ring protons resonate at δ 7.2–7.5 ppm, while the dihydroisoquinoline protons appear as multiplet signals .

- Mass Spectrometry (MS) : Confirm molecular weight via high-resolution mass spectrometry (HRMS) to match calculated values (e.g., ±0.0035 Da tolerance) .

- X-ray Crystallography : Resolve crystal structures to confirm bond angles and intermolecular interactions (e.g., hydrogen bonding networks) .

Q. What safety protocols are critical during experimental handling?

- Guidelines :

- Use PPE (gloves, lab coats, goggles) to avoid skin/eye contact.

- Conduct reactions in fume hoods or gloveboxes when toxic by-products (e.g., chlorinated intermediates) are generated.

- Dispose of waste via certified hazardous waste management services to prevent environmental contamination .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and purity during synthesis?

- Strategies :

- Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates, while dichloromethane minimizes side reactions.

- Catalyst Screening : Test alternative coupling agents (e.g., HATU, DCC) to improve amidation efficiency.

- Temperature Control : Lower temperatures (e.g., 0–5°C) reduce by-product formation in exothermic steps .

- Validation : Use HPLC to quantify purity and optimize reaction time/temperature gradients .

Q. How should researchers address discrepancies between experimental and computational data in structural analysis?

- Approach :

- Cross-validate computational models (e.g., DFT calculations) with experimental data (X-ray crystallography). For example, compare calculated vs. observed dihedral angles in the thiazole-isoquinoline system.

- Re-examine spectroscopic assignments (e.g., -NMR chemical shifts) using 2D correlation techniques (HSQC, HMBC) to resolve ambiguities .

Q. What strategies are effective in analyzing by-products formed during synthesis?

- Techniques :

- Chromatographic Separation : Use preparative HPLC or flash chromatography to isolate by-products.

- Mass Spectrometry Imaging (MSI) : Identify unexpected adducts or degradation products via high-resolution MS.

- Dynamic NMR : Monitor reaction intermediates in real-time to trace by-product formation pathways .

Q. How does modifying substituents on the thiazole ring affect bioactivity?

- Case Study :

- Compare analogs with halogen (e.g., 4-fluorophenyl) vs. alkyl (e.g., 4-methylphenyl) substituents.

- Assess antimicrobial activity via MIC assays or enzyme inhibition via kinetic studies (e.g., IC determination against target proteases) .

- Structural Insights : Electron-withdrawing groups (e.g., -F) enhance binding to hydrophobic enzyme pockets, while bulky substituents may sterically hinder interactions .

Q. What advanced techniques are used to study intermolecular interactions in the crystal structure?

- Methods :

- Hirshfeld Surface Analysis : Quantify intermolecular contacts (e.g., H-bonding, π-π stacking) contributing to crystal packing.

- Thermogravimetric Analysis (TGA) : Correlate thermal stability with hydrogen-bonding networks observed in X-ray structures .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.